Cas no 5345-05-1 (2-Bromo-5-tert-butyl-1,3-dimethylbenzene)
2-Bromo-5-tert-butyl-1,3-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-5-tert-butyl-1,3-dimethylbenzene
- AG-F-83537
- 5-tert-butyl-2-bromo-1,3-dimethylbenzene
- SureCN1086377
- AR-1D9546
- AC1Q25G1
- 2-Bromo-5-t-butyl-1,3-dimethylbenzene
- NSC2993
- 2-bromo-1,3-dimethyl-5-t-butylbenzene
- 2,6-dimethyl-4-tert-butylbromobenzene
- 4-tert-butyl-1-bromo-2,6-dimethylbenzene
- AC1L58OR
- CTK1H0307
- AG-F-83537; 5-tert-butyl-2-bromo-1,3-dimethylbenzene; SureCN1086377; AR-1D9546; AC1Q25G1; 2-Bromo-5-t-butyl-1,3-dimethylbenzene; NSC2993; 2-bromo-1,3-dimethyl-5-t-butylbenzene; 2,6-dimethyl-4-tert-butylbromobenzene; 4-tert-butyl-1-bromo-2,6-dimethylbenzene; AC1L58OR; CTK1H0307; 2-bromo-5-t-butyl-1,3-dimethylbenzene;
- HAIGIJCTBFVMEP-UHFFFAOYSA-N
- 4-t-butyl-2,6-dimethylbromobenzene
- 1-bromo-4-t-butyl-2,6-dimethylbenzene
- 1,3-Dimethyl-2-bromo-5-tert-butylbenzene
- 2-bromo-1,3-dimethyl-5-tert-butyl-benzene
- 2-bromo-1,3-dimethyl-5-tertiary-butylbenzene
- 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
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- Inchi: 1S/C12H17Br/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3
- InChI Key: HAIGIJCTBFVMEP-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(=CC=1C)C(C)(C)C
Computed Properties
- Exact Mass: 240.05141
- Monoisotopic Mass: 240.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.177
- Melting Point: 48.0 to 52.0 deg-C
- Boiling Point: 265.2°C at 760 mmHg
- Flash Point: 110.9°C
- Refractive Index: 1.517
- PSA: 0
- LogP: 4.36340
2-Bromo-5-tert-butyl-1,3-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ZHUO CAI SHENG WU | YSCH0235-1g |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene |
5345-05-1 | 97% | 1g |
$108.00 | 2021-09-16 | |
| ZHUO CAI SHENG WU | YSCH0235-5g |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene |
5345-05-1 | 97% | 5g |
$432.00 | 2021-09-16 | |
| ChemScence | CS-0162473-1g |
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene |
5345-05-1 | 1g |
$93.0 | 2022-04-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5924-5G |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene |
5345-05-1 | 98.0%(GC) | 5G |
2605CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5924-1G |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene |
5345-05-1 | 98.0%(GC) | 1G |
725CNY | 2021-05-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5924-1G |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene |
5345-05-1 | >98.0%(GC) | 1g |
¥655.00 | 2023-06-14 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5924-5G |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene |
5345-05-1 | >98.0%(GC) | 5g |
¥2605.00 | 2023-06-14 | |
| eNovation Chemicals LLC | Y1238669-1g |
2-bromo-5-(tert-butyl)-1,3-dimethylbenzene |
5345-05-1 | 98% | 1g |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238669-5g |
2-bromo-5-(tert-butyl)-1,3-dimethylbenzene |
5345-05-1 | 98% | 5g |
$300 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5924-5G |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene |
5345-05-1 | 98.0%(GC) | 5G |
2605.0CNY | 2021-07-14 |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene Suppliers
2-Bromo-5-tert-butyl-1,3-dimethylbenzene Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
2-Bromo-5-tert-butyl-1,3-dimethylbenzene and Its Role in CAS 5345-05-1 Chemistry
2-Bromo-5-tert-butyl-1,3-dimethylbenzene, with the chemical formula CAS 5345-05-1, is a multifunctional aromatic compound that has garnered significant attention in recent years due to its unique structural properties and diverse applications in pharmaceutical and materials science. This compound is characterized by a benzene ring substituted with bromine, tert-butyl, and methyl groups at specific positions, which contribute to its reactivity and potential utility in chemical synthesis. The strategic placement of these functional groups allows for the formation of stable intermediates, making it a valuable precursor in the development of advanced pharmaceutical compounds.
Recent studies have highlighted the importance of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene in the design of novel drugs targeting neurodegenerative disorders. A 2024 publication in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising neuroprotective effects by modulating ion channel activity. The bromine atom at the 2-position plays a critical role in enhancing the compound's ability to interact with specific receptors, while the tert-butyl group at the 5-position provides steric hindrance, optimizing the compound's bioavailability.
From a synthetic perspective, the preparation of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene involves a multi-step process that leverages catalytic cross-coupling reactions. A 2023 study in Organic Letters reported a novel method using palladium-catalyzed Suzuki-Miyaura coupling to efficiently synthesize this compound. This approach not only improves yield but also reduces the environmental impact of the synthesis, aligning with the growing emphasis on sustainable chemical practices in the pharmaceutical industry.
The structural versatility of 2-Bromo-5-tert-buty-1,3-dimethylbenzene extends beyond pharmaceutical applications. Researchers have explored its potential in the development of high-performance polymers for electronic devices. A 2024 study in Advanced Materials demonstrated that this compound can serve as a building block for conjugated polymers with enhanced charge transport properties. The combination of bromine and methyl groups in the aromatic ring facilitates the formation of stable π-conjugated systems, which are essential for the functionality of organic semiconductors.
Recent advancements in computational chemistry have further expanded the understanding of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene's behavior. Quantum mechanical simulations published in Chemical Science in 2024 revealed that the compound exhibits unique electronic properties, including a high polarizability and favorable energy levels for charge transfer. These properties make it an attractive candidate for applications in optoelectronic materials and energy storage systems.
One of the most intriguing aspects of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene is its potential as a scaffold for the development of metal-organic frameworks (MOFs). A 2024 study in Angewandte Chemie highlighted the ability of this compound to form coordination complexes with transition metals, resulting in materials with exceptional porosity and surface area. These MOFs have shown promise in applications such as gas separation and catalysis, underscoring the compound's versatility across multiple scientific disciplines.
From a pharmacological standpoint, the therapeutic potential of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene is being actively explored in the context of inflammatory diseases. A 2024 preclinical study published in Pharmacological Research demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. This mechanism of action suggests its potential as a lead compound for the development of anti-inflammatory therapeutics.
Despite its promising applications, the synthesis of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene requires careful consideration of reaction conditions to minimize side reactions. A 2023 review in Green Chemistry emphasized the importance of using environmentally benign solvents and catalysts to ensure the sustainability of the synthesis process. The use of microwave-assisted methods has also been shown to enhance the efficiency of the reaction while reducing energy consumption.
Looking ahead, the future of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene research is likely to focus on its integration into smart materials that respond to external stimuli. A 2024 conceptual study in Chemical Communications proposed the use of this compound as a component in stimuli-responsive polymers that change their properties in response to light or temperature. Such materials could find applications in drug delivery systems and adaptive coatings.
In conclusion, 2-Bromo-5-tert-butyl-1,3-dimethylbenzene represents a critical compound in the intersection of organic chemistry, materials science, and pharmaceutical research. Its structural complexity and functional versatility have positioned it as a key player in the development of next-generation technologies. As research continues to uncover new applications for this compound, its importance in the scientific community is expected to grow significantly in the coming years.
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